molecular formula C8H10ClN3S B3273643 1-(5-CHLOROPYRIDIN-2-YL)-3,3-DIMETHYLTHIOUREA CAS No. 59180-95-9

1-(5-CHLOROPYRIDIN-2-YL)-3,3-DIMETHYLTHIOUREA

Cat. No.: B3273643
CAS No.: 59180-95-9
M. Wt: 215.70 g/mol
InChI Key: BIQMXWPQKINWFK-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-2-yl)-3,3-dimethylthiourea is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 5-position and a thiourea group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloropyridin-2-yl)-3,3-dimethylthiourea typically involves the reaction of 5-chloro-2-aminopyridine with an isothiocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloropyridin-2-yl)-3,3-dimethylthiourea can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiourea group can be oxidized to form sulfonyl derivatives or reduced to form thiol derivatives.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include sulfonyl derivatives.

    Reduction Reactions: Products include thiol derivatives.

Scientific Research Applications

1-(5-Chloropyridin-2-yl)-3,3-dimethylthiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(5-chloropyridin-2-yl)-3,3-dimethylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloropyridin-2-yl)ethanone
  • 5-Chloropyridin-2-yl camphor-10-sulfonate
  • 5-Chloropyridinyl esters of salicylic acid

Uniqueness

1-(5-Chloropyridin-2-yl)-3,3-dimethylthiourea is unique due to the presence of both the pyridine ring and the thiourea group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(5-chloropyridin-2-yl)-1,1-dimethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3S/c1-12(2)8(13)11-7-4-3-6(9)5-10-7/h3-5H,1-2H3,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQMXWPQKINWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)NC1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30851946
Record name N'-(5-Chloropyridin-2-yl)-N,N-dimethylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30851946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59180-95-9
Record name N'-(5-Chloropyridin-2-yl)-N,N-dimethylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30851946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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